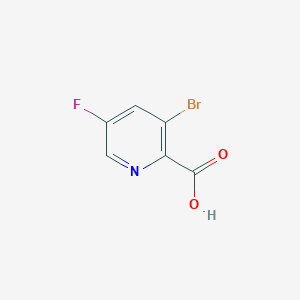

3-Bromo-5-fluoropyridine-2-carboxylic acid

概要

説明

3-Bromo-5-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrFNO2 and a molecular weight of 220.00 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to remove impurities and obtain the desired product .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic displacement under specific conditions.

Key Reagents and Conditions

-

Grignard Reactions : In THF at low temperatures (-78°C), alkyl/aryl Grignard reagents selectively displace the bromine atom while retaining the fluorine and carboxylic acid groups .

-

Sandmeyer-Type Fluorination : Diazotization with NaNO₂ and fluoroboric acid enables bromine-to-fluorine substitution, though yields are moderate (55%) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

-

Mechanism : The bromine atom undergoes oxidative addition with palladium(0), followed by transmetallation with boronic acids and reductive elimination .

-

Substituent Effects : The electron-withdrawing carboxylic acid group enhances coupling efficiency by polarizing the C–Br bond .

Functional Group Transformations

The carboxylic acid group enables further derivatization.

Esterification and Amidation

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | 2-Carboxylate esters | 75–90% | |

| Amidation | HATU, DIPEA, amines | 2-Carboxamide derivatives | 65–80% |

-

Esterification : Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with alcohols to form esters .

-

Amidation : Coupling agents like HATU facilitate reactions with primary/secondary amines, yielding bioactive amides .

Comparative Reactivity Analysis

The carboxylic acid group distinctively influences reactivity compared to analogs:

| Compound | Bromine Reactivity | Fluorine Stability | Carboxylic Acid Role |

|---|---|---|---|

| 3-Bromo-5-fluoropyridine | High | Moderate | N/A |

| 5-Bromo-2-thiophenecarboxylic acid | Moderate | N/A | Electron withdrawal |

| 3-Bromo-5-fluoropyridine-2-carboxylic acid | Very high | High | Activates C–Br bond |

科学的研究の応用

Pharmaceutical Development

3-Bromo-5-fluoropyridine-2-carboxylic acid serves as a building block in the synthesis of various pharmaceutical agents. Its bromine and fluorine substituents enhance biological activity and selectivity.

- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For instance, modifications at the carboxylic acid position have been linked to increased potency against specific cancer cell lines .

Agrochemical Synthesis

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The presence of halogens allows for enhanced interaction with biological targets.

- Data Table: Herbicides Derived from this compound

| Compound Name | Application | Activity Level |

|---|---|---|

| 3-Bromo-5-fluoropyridine | Herbicide | High |

| 3-Bromo-5-fluoropyridine-2-methyl ester | Fungicide | Moderate |

Material Science

In material science, this compound is used in the synthesis of polymers and ligands for catalysis.

- Example : It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic structures .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Halogenation of Pyridine Derivatives :

- Reaction of pyridine derivatives with bromine and fluorine sources under controlled conditions.

- Carboxylation Reactions :

- Utilizing carbon dioxide under high pressure to introduce the carboxylic acid group onto the pyridine ring.

Toxicological Profile

While this compound has promising applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

作用機序

The mechanism of action of 3-Bromo-5-fluoropyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary based on the context of its use .

類似化合物との比較

Similar Compounds

- 5-Bromo-3-fluoropyridine-2-carboxylic acid

- 3-Bromo-2-fluoropyridine

- 5-Chloro-2-pyridinecarboxylic acid

Uniqueness

3-Bromo-5-fluoropyridine-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in the synthesis of specialized organic compounds and in various research applications .

生物活性

3-Bromo-5-fluoropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₃BrFNO₂

- IUPAC Name : 3-bromo-5-fluoropicolinic acid

- CAS Number : 1189513-55-0

- Molecular Weight : 220.00 g/mol

The presence of bromine and fluorine atoms in the structure enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been shown to interact with isocitrate dehydrogenase (IDH), an enzyme critical for cellular metabolism. The inhibition of IDH can lead to altered metabolic pathways, affecting the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are essential for cellular signaling and function.

Cellular Effects

The compound influences several cellular processes:

- Modulation of Signaling Pathways : It can alter gene expression and cell signaling pathways, impacting cellular responses to external stimuli.

- Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating effective growth inhibition .

- It showed selectivity towards cancer cells compared to normal cells, providing a therapeutic window for potential cancer treatments.

-

In Vivo Studies :

- Animal models treated with varying doses exhibited dose-dependent responses. Lower doses effectively inhibited target enzymes without notable toxicity, while higher doses revealed some adverse effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₆H₃BrFNO₂ | Enzyme inhibition, anti-cancer activity |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | Antimicrobial properties |

| 5-Chloro-3-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | Potential enzyme inhibition |

This table illustrates how variations in halogenation affect biological activity, emphasizing the unique profile of this compound.

特性

IUPAC Name |

3-bromo-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOJGNTXRVBLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694186 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189513-55-0 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。